

Application Notes: Measuring Cell Viability in Response to Silmitasertib Sodium Salt

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Compound of Interest

Compound Name: *Silmitasertib sodium salt*

Cat. No.: *B15603830*

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Introduction

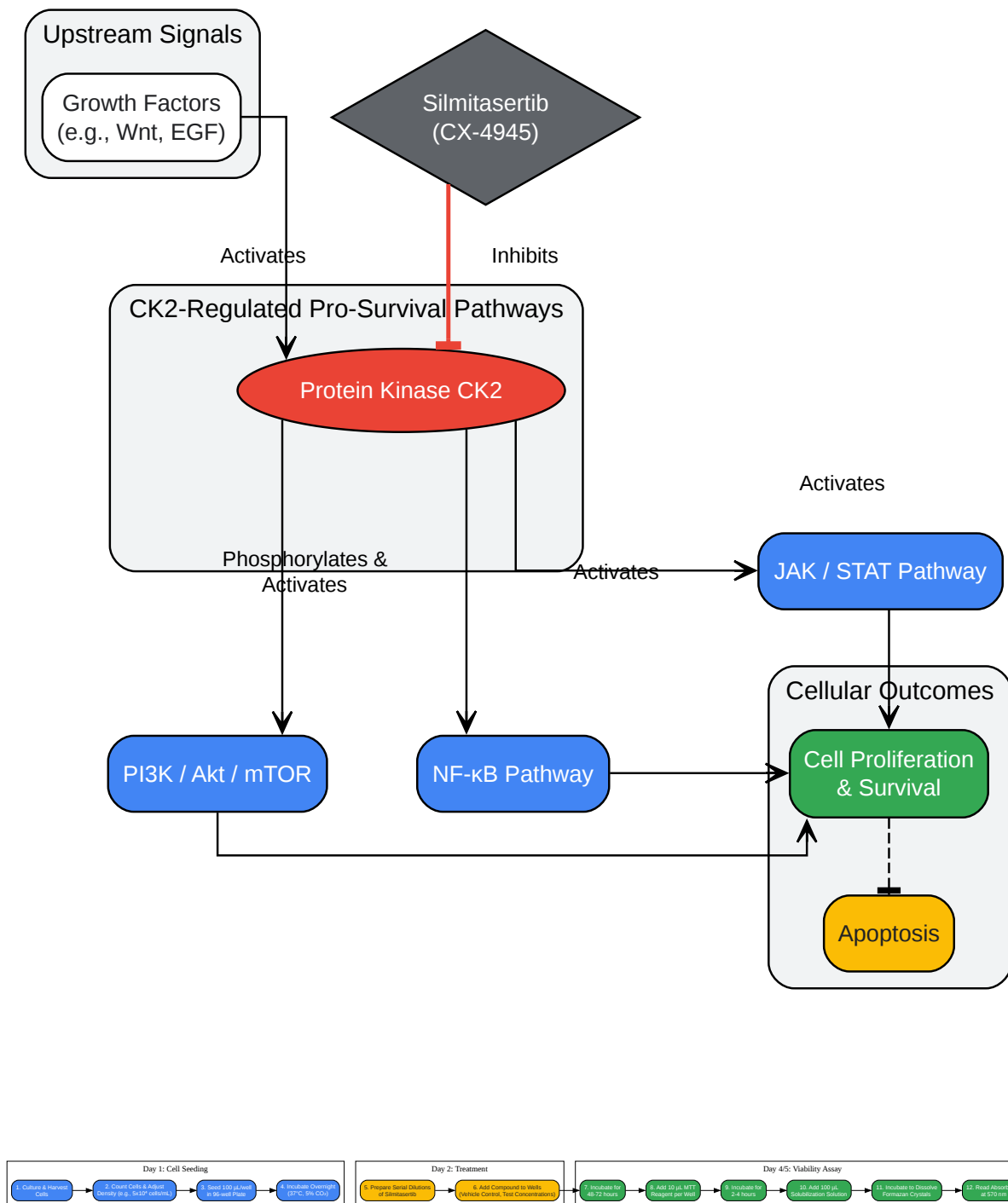
Silmitasertib (formerly CX-4945) sodium salt is a potent, orally bioavailable, and highly selective small-molecule inhibitor of Protein Kinase CK2 (Casein Kinase 2).^{[1][2][3]} CK2 is a serine/threonine-specific protein kinase that is frequently overexpressed in a multitude of cancer types, where it plays a crucial role in promoting cell growth, proliferation, and survival.^[1] By competitively targeting the ATP-binding site of the CK2 α catalytic subunit, Silmitasertib effectively blocks its kinase activity.^[1] This inhibition disrupts several pro-survival signaling pathways, including PI3K/Akt/mTOR, making Silmitasertib a promising candidate for anti-cancer therapy.^{[1][2][4]}

These application notes provide a comprehensive guide to assessing the effect of **Silmitasertib sodium salt** on cell viability using a standard colorimetric method, the MTT assay. This assay is a fundamental tool for determining the cytotoxic and anti-proliferative efficacy of therapeutic compounds.

Mechanism of Action: CK2 Inhibition by Silmitasertib

Protein Kinase CK2 is a constitutively active kinase that regulates numerous cellular processes by phosphorylating hundreds of substrate proteins.^{[4][5]} Its activity is critical for the stability and

function of key proteins involved in cell cycle progression and the suppression of apoptosis.[5] Silmitasertib's inhibition of CK2 leads to the downregulation of major oncogenic signaling pathways.[3] For instance, it directly prevents the CK2-mediated phosphorylation of Akt at serine 129, a key event in the PI3K/Akt/mTOR signaling cascade that promotes cell survival.[6] [7] The disruption of these pathways ultimately leads to cell-cycle arrest and the induction of apoptosis in cancer cells.[3][8]



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